molecular formula C8H10N2 B3006748 5H,6H,7H-cyclopenta[c]pyridin-4-amine CAS No. 1557741-31-7

5H,6H,7H-cyclopenta[c]pyridin-4-amine

Cat. No. B3006748
CAS RN: 1557741-31-7
M. Wt: 134.182
InChI Key: YMKKBNKNXOHRDA-UHFFFAOYSA-N
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Description

The compound 5H,6H,7H-cyclopenta[c]pyridin-4-amine is a chemical structure that is part of a broader class of annulated pyridines, which are common scaffolds in many bioactive molecules. These structures are of significant interest due to their potential applications in pharmaceuticals, bactericides, antimicrobials, and as intermediates in the synthesis of various other chemicals, including plant protection agents and synthetic resins .

Synthesis Analysis

The synthesis of related cyclopentapyridine compounds has been achieved through various methods. One approach involves a Ni(0)-catalyzed endo-selective C-H cyclization of pyridines with alkenes, which is highly regio- and enantioselective. This method has been used to create optically active tetrahydroquinolines and tetrahydroisoquinolines with high yields and enantioselectivities . Another synthesis route for cyclopenta[c]piperidines includes cycloaddition followed by reductive opening of lactone-bridged adducts . Additionally, 6,7-dihydro-5H-cyclopenteno[b]pyridine has been prepared from 1-amino-2-cyanocyclopentene through a series of reactions including acetylation, cyclization, chlorination, Sandmeyer bromination, and catalytic hydrogenation .

Molecular Structure Analysis

The molecular structure of cyclopentapyridine derivatives is characterized by a fused bicyclic system, which can exhibit different conformational preferences compared to their monocyclic analogues. For instance, the axial-equatorial conformational preferences of the substituents in cyclopenta[c]piperidines are opposite to those in monocyclic piperidines .

Chemical Reactions Analysis

Cyclopentapyridine compounds can undergo various chemical reactions. For example, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting 7-hydroxy derivatives with nucleophiles under acidic or basic conditions, leading to a variety of derivatives including methylene and fused tricyclic derivatives . The cyclization of cyanoimino-dihydropyridinones with amines can lead to pyrido[2,3-d]pyrimidines, with the reaction direction influenced by factors such as planarity, basicity of the amine, and electronic movements involved in tautomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentapyridine derivatives are influenced by their specific structural features. These compounds have been found to exhibit antimicrobial properties, with the presence of certain substituents, such as the 3,5-dimethyl-1H-pyrazol-1-yl moiety, playing a crucial role in their activity. The influence of substituents on the chemical behavior, such as the Dimroth rearrangement and azide-tetrazole equilibrium, has also been noted . The practical methods for the preparation of these compounds, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, can yield high percentages of the desired product, with the acrolein route showing a particularly promising development prospect due to its high yield .

Scientific Research Applications

Safety and Hazards

The safety information for “5H,6H,7H-cyclopenta[c]pyridin-4-amine” indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKKBNKNXOHRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H-cyclopenta[c]pyridin-4-amine

CAS RN

1557741-31-7
Record name 5H,6H,7H-cyclopenta[c]pyridin-4-amine
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